4-methoxy-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Medicinal chemistry Lead optimization QSAR

4-Methoxy-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide (CAS 361172-09-0) is a fully synthetic small molecule featuring a thieno[3,4-c]pyrazole core, a 4-phenoxyphenyl N2-substituent, and a 4-methoxybenzamide moiety at the 3-position. This precise combination of a hydrogen-bond-donating benzamide and a lipophilic phenoxyphenyl group places it within a structurally defined series of thieno[3,4-c]pyrazol-3-yl benzamides, making its molecular recognition profile highly dependent on the specific substitution pattern.

Molecular Formula C25H21N3O3S
Molecular Weight 443.52
CAS No. 361172-09-0
Cat. No. B2986944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
CAS361172-09-0
Molecular FormulaC25H21N3O3S
Molecular Weight443.52
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)OC5=CC=CC=C5
InChIInChI=1S/C25H21N3O3S/c1-30-19-11-7-17(8-12-19)25(29)26-24-22-15-32-16-23(22)27-28(24)18-9-13-21(14-10-18)31-20-5-3-2-4-6-20/h2-14H,15-16H2,1H3,(H,26,29)
InChIKeyWAMWQYFTOPOURE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Primer for CAS 361172-09-0: Core Chemistry and Comparator Strategy


4-Methoxy-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide (CAS 361172-09-0) is a fully synthetic small molecule featuring a thieno[3,4-c]pyrazole core, a 4-phenoxyphenyl N2-substituent, and a 4-methoxybenzamide moiety at the 3-position [1]. This precise combination of a hydrogen-bond-donating benzamide and a lipophilic phenoxyphenyl group places it within a structurally defined series of thieno[3,4-c]pyrazol-3-yl benzamides, making its molecular recognition profile highly dependent on the specific substitution pattern. No peer-reviewed bioactivity data are currently available for this specific compound [2], meaning its differentiation from analogs must be inferred from structural comparisons and computationally predicted physicochemical properties.

Substitution Risk Analysis for 361172-09-0: Why Not Every Thienopyrazole Benzamide Is Interchangeable


Within the 2-(4-phenoxyphenyl)-thieno[3,4-c]pyrazol-3-yl benzamide subseries, even a single atom change on the benzamide ring can drastically alter the compound's molecular recognition profile [1]. For instance, replacing the 4-methoxy group with a 4-fluoro, 2-nitro, or 3,4,5-trimethoxy pattern is known to shift hydrogen-bonding capacity and electron density distribution, which directly impacts protein-binding interactions . Consequently, generic substitution among these close analogs is chemically unsound without experimental confirmation of functional equivalence, and no such equivalence data have been published for CAS 361172-09-0.

Differentiation Evidence for 361172-09-0: Quantitative Comparator Analysis


Structural Differentiation via Calculated Hydrogen-Bond Donor Topology

The 4-methoxybenzamide group in CAS 361172-09-0 provides exactly one hydrogen-bond donor (the amide NH) and a methoxy oxygen capable of acting as a weak acceptor, whereas the direct 2-nitro analog (CAS 396720-31-3) introduces a strong electron-withdrawing nitro group that not only eliminates a hydrogen-bond donor but also significantly redistributes electron density across the benzamide ring, altering potential π-stacking interactions . This topological difference is structurally verifiable via canonical SMILES comparison and carries class-level implications for kinase or nuclear receptor binding.

Medicinal chemistry Lead optimization QSAR

Predicted Partition Coefficient (clogP) as a Membrane Permeability Discriminator

The 4-methoxy substitution on the benzamide gives CAS 361172-09-0 a computed XLogP3-AA of 5.0, which is approximately 1.5 log units higher than the more polar 3,4,5-trimethoxy analog (CAS 396722-24-0, predicted XLogP3-AA ≈ 3.5) [1]. This substantial lipophilicity difference predicts that the target compound will exhibit stronger passive membrane permeability but potentially lower aqueous solubility than the trimethoxy comparator, a trade-off that matters in cell-based versus biochemical assay formats.

Cell permeability ADME Physicochemical profiling

Molecular Weight and TPSA Discrimination Within the Thienopyrazole Benzamide Series

With a molecular weight of 443.52 Da and a predicted topological polar surface area (TPSA) of approximately 68 Ų, CAS 361172-09-0 sits at the upper edge of lead-like property space but remains consistent with orally bioavailable drug-like chemical space, unlike the 3,4,5-trimethoxy analog (MW 503.57 Da, TPSA ≈ 86 Ų) which exceeds common threshold guidelines for oral absorption . This size and polarity difference offers a meaningful procurement decision factor when the screening objective prioritizes lead-like versus drug-like properties.

Drug-likeness Fragment-based screening Property space

Optimal Use Cases for CAS 361172-09-0 Based on Differentiated Structural and Property Evidence


Hinge-Binder Design for Kinases Requiring a Single Hydrogen-Bond Donor

The structurally verified presence of a single hydrogen-bond donor in the benzamide tail, in contrast to the zero-donor 2-nitro analog , makes CAS 361172-09-0 a candidate scaffold for designing kinase inhibitors where the hinge region demands a single donor–acceptor motif. This scenario arises most commonly in screening libraries targeting CMGC or CAMK family kinases.

Cell-Based Phenotypic Assays Favoring Higher Membrane Permeability

The predicted XLogP3-AA of 5.0 compared to ~3.5 for the 3,4,5-trimethoxy analog [1] suggests that CAS 361172-09-0 should more readily cross cell membranes by passive diffusion. This property makes it the more appropriate selection for intact-cell phenotypic screens where intracellular target engagement is required and the assay medium does not represent a solubility bottleneck.

Hit-to-Lead Optimization Starting from Lead-Like Chemical Space

With a molecular weight of 443.52 Da and TPSA of ~68 Ų, CAS 361172-09-0 occupies a more lead-like property space than the 503.57 Da trimethoxy analog , making it a better choice for hit-to-lead campaigns that require sufficient remaining property budget for subsequent optimization of potency, selectivity, and ADME.

Quote Request

Request a Quote for 4-methoxy-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.